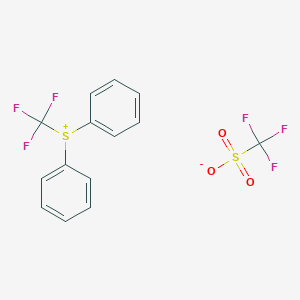

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Description

The exact mass of the compound Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593403 | |

| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147531-11-1 | |

| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147531-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate: A Comprehensive Technical Guide for Drug Discovery and Development

Foreword: The Imperative of Electrophilic Trifluoromethylation in Modern Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of contemporary drug design. Its unique electronic properties and high lipophilicity can profoundly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, the development of robust and efficient methods for introducing this privileged moiety is of paramount importance to researchers in the pharmaceutical and agrochemical sectors. Among the arsenal of trifluoromethylating agents, electrophilic reagents that deliver a "CF₃⁺" equivalent have proven to be particularly versatile. This guide provides an in-depth exploration of the synthesis of a key electrophilic trifluoromethylating agent: Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate. We will delve into the mechanistic underpinnings of its formation, provide a detailed experimental protocol, and discuss its applications, thereby offering a comprehensive resource for scientists engaged in the synthesis of novel chemical entities.

Introduction to this compound

This compound, a member of the Yagupolskii-Umemoto class of reagents, is a powerful electrophilic trifluoromethylating agent.[1][2] Structurally, it consists of a diphenylsulfonium cation bearing a trifluoromethyl group, with a trifluoromethanesulfonate (triflate) anion as the counterion.[3][4] This salt is typically a stable, solid compound that can be handled under standard laboratory conditions, although storage at low temperatures (0-8°C) is recommended to ensure its long-term stability.[3] Its efficacy lies in its ability to transfer the trifluoromethyl group to a wide range of nucleophiles, including carbanions, enolates, and heteroatoms.

The triflate counter-anion is a key feature, as it is a very weak nucleophile and an excellent leaving group, which enhances the electrophilicity of the sulfonium cation. This, in turn, facilitates the transfer of the trifluoromethyl group to the desired substrate.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is predicated on the generation of a highly electrophilic sulfur species that can be trapped by a trifluoromethyl nucleophile. A common and effective strategy involves the activation of diphenyl sulfoxide with trifluoromethanesulfonic anhydride (triflic anhydride), followed by the introduction of a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), also known as Ruppert's reagent.[1]

The reaction between diphenyl sulfoxide and triflic anhydride is a well-established method for generating a highly reactive diphenylsulfonium species.[5][6][7] This intermediate is a potent electrophile, primed to react with a suitable nucleophile.

The Causality Behind Experimental Choices

-

Diphenyl Sulfoxide as the Sulfur Source: Diphenyl sulfoxide is a readily available and stable solid. The oxygen atom of the sulfoxide is nucleophilic and readily attacks the highly electrophilic sulfur of triflic anhydride.

-

Triflic Anhydride as the Activator: Triflic anhydride is a powerful electrophile and a strong dehydrating agent. Its reaction with the sulfoxide oxygen leads to the formation of a triflyloxy(diphenyl)sulfonium intermediate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack.[5][7]

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) as the Trifluoromethyl Source: TMSCF₃ is a convenient and relatively safe source of the trifluoromethyl anion ("CF₃⁻").[1] The silicon-carbon bond is polarized towards the carbon, rendering the CF₃ group nucleophilic. In the presence of a fluoride source or, in this case, a highly electrophilic species, the trifluoromethyl group is readily transferred.

The overall transformation can be conceptualized as an "umpolung" (reversal of polarity) of the trifluoromethyl group. The nucleophilic CF₃ from TMSCF₃ is effectively converted into an electrophilic CF₃ group in the final sulfonium salt product.[1]

Reaction Mechanism

The proposed mechanism for the synthesis of this compound is depicted below:

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methodologies for the synthesis of S-(trifluoromethyl)diarylsulfonium salts.[1] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| Diphenyl sulfoxide | 202.27 | 2.02 g | 10.0 | ≥98% | e.g., Sigma-Aldrich |

| Triflic anhydride | 282.14 | 2.82 g (1.68 mL) | 10.0 | ≥99% | e.g., Sigma-Aldrich |

| (Trifluoromethyl)trimethylsilane | 142.22 | 1.71 g (1.8 mL) | 12.0 | ≥97% | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous | e.g., Sigma-Aldrich |

| Diethyl ether | 74.12 | 100 mL | - | Anhydrous | e.g., Sigma-Aldrich |

Experimental Workflow

Figure 2: A step-by-step workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diphenyl sulfoxide (2.02 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the solid is completely dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Triflic Anhydride: Slowly add triflic anhydride (1.68 mL, 10.0 mmol) dropwise to the stirred solution over a period of 10 minutes. A white precipitate may form.

-

Stirring: Stir the resulting mixture at -78 °C for 30 minutes.

-

Addition of TMSCF₃: Slowly add (trifluoromethyl)trimethylsilane (1.8 mL, 12.0 mmol) dropwise to the reaction mixture over a period of 10 minutes.

-

Reaction Progression: Continue stirring the reaction mixture at -78 °C for 1 hour.

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

-

Overnight Stirring: Stir the reaction at room temperature for 12 hours.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Purification: Add anhydrous diethyl ether (50 mL) to the crude solid and triturate the mixture.

-

Filtration: Collect the resulting white solid by vacuum filtration.

-

Washing: Wash the solid with two portions of cold, anhydrous diethyl ether (25 mL each).

-

Drying: Dry the purified solid under high vacuum to afford this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for the electrophilic trifluoromethylation of a variety of nucleophiles. Its applications span across several key transformations in organic synthesis:

-

Trifluoromethylation of Carbon Nucleophiles: It readily reacts with stabilized carbanions, such as those derived from β-ketoesters and malonates, to introduce a trifluoromethyl group at the α-position.[1]

-

Trifluoromethylation of Heteroaromatic Compounds: Electron-rich heterocycles, such as indoles and pyrroles, can be directly trifluoromethylated.

-

Trifluoromethylation of Alkenes and Alkynes: In the presence of a suitable catalyst, it can participate in the trifluoromethylation of unsaturated systems.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Triflic Anhydride: Triflic anhydride is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions.

-

(Trifluoromethyl)trimethylsilane: TMSCF₃ is a volatile and flammable liquid. It should be handled in a fume hood away from ignition sources.

-

Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound provides a reliable and accessible route to a powerful electrophilic trifluoromethylating agent. The methodology, rooted in the activation of diphenyl sulfoxide with triflic anhydride and subsequent reaction with a trifluoromethyl source, is a testament to the ingenuity of modern synthetic chemistry. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of such reagents is crucial for the efficient construction of novel, fluorine-containing molecules with potentially enhanced therapeutic properties.

References

- Yagupolskii, L. M., et al. (1984). S-Trifluoromethyl-S-arylsulfonium salts: A new type of trifluoromethylating agent.

-

Umemoto, T., & Ishihara, S. (1990). Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salt system. Journal of the American Chemical Society, 112(23), 8563-8575. [Link]

-

Shibata, N., et al. (2010). A new route to S-(trifluoromethyl)diarylsulfonium salts and their application in trifluoromethylation. Angewandte Chemie International Edition, 49(24), 4290-4294. [Link]

-

Fascione, M. A., et al. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. The Journal of Organic Chemistry, 77(6), 2849-2861. [Link]

-

Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of this compound in Modern Organic Synthesis. Retrieved from [Link]

Sources

- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 147531-11-1: Diphenyl(trifluoromethyl)sulfonium triflu… [cymitquimica.com]

- 5. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate.

An In-Depth Technical Guide to Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate

Introduction: A Modern Reagent for Trifluoromethylation

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This small moiety can profoundly enhance critical molecular properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS: 147531-11-1) has emerged as a potent and versatile electrophilic reagent for the introduction of this vital functional group.[2] As a member of the Yagupolskii-Umemoto class of onium salts, it provides a stable, solid, and readily handled source for the trifluoromethyl group, overcoming many challenges associated with gaseous or less stable reagents.[2]

This guide offers a comprehensive technical overview of its properties, reactivity, and application, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind its reactivity, provide field-proven protocols, and explore its dual mechanistic pathways that allow for both polar and radical-based transformations.

Core Physical and Chemical Properties

This compound is a white to off-white solid, a characteristic that simplifies handling and weighing for reaction setup.[3] Its stability is contingent on proper storage, requiring refrigeration under an inert atmosphere to prevent degradation from moisture and air.[4][5]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 147531-11-1 | [4][6] |

| Molecular Formula | C₁₄H₁₀F₆O₃S₂ | [4][5] |

| Molecular Weight | 404.35 g/mol | [4][5][7] |

| Physical Form | Solid | [8][9] |

| Melting Point | 69-85 °C (Range varies by purity) | [3] |

| Storage Conditions | 0-8 °C, under inert atmosphere (Nitrogen), away from moisture | [4][6][9] |

| Purity | Typically ≥95-97% | [4][5][9] |

Solubility Profile

While extensive quantitative solubility data is not widely published, this compound is generally soluble in a range of polar organic solvents commonly used in synthesis.[6] Its ionic, salt-like nature dictates its solubility behavior.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Field Insight |

| Polar Aprotic | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents effectively solvate the sulfonium cation and triflate anion, making them ideal for most reaction protocols. THF and DCM are common choices for direct electrophilic trifluoromethylation.[10] |

| Polar Protic | Alcohols (MeOH, EtOH) | Moderately Soluble | While soluble, these solvents are nucleophilic and may compete with the intended substrate, potentially leading to side products. Their use should be carefully considered based on the substrate's reactivity. |

| Nonpolar | Hexanes, Toluene, Benzene | Sparingly Soluble to Insoluble | The high polarity of the salt makes it incompatible with nonpolar solvents. |

Senior Scientist's Note: For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent system and at the desired reaction temperature to ensure homogeneity and reproducibility.

Chemical Reactivity and Mechanistic Pathways

The utility of this reagent stems from its ability to act as an "electrophilic" trifluoromethylating agent. However, this description belies a more complex and versatile reactivity profile. The mechanism is often debated and can be highly dependent on the reaction conditions, proceeding through either a polar, two-electron pathway or a single-electron transfer (SET) pathway.[11]

Pathway 1: Electrophilic Attack (Polar Mechanism)

In the presence of electron-rich nucleophiles, such as phenols, anilines, thiols, or enolates, the reagent behaves as a classic electrophile. The positively charged sulfur atom polarizes the S–CF₃ bond, making the trifluoromethyl group susceptible to nucleophilic attack. The diphenyl sulfide moiety serves as an excellent leaving group.

This pathway is favored for highly nucleophilic substrates and is typically performed under standard thermal conditions without the need for initiators. The causality here is a direct LUMO(reagent)-HOMO(nucleophile) interaction.

Caption: Diagram 1: Polar Electrophilic Trifluoromethylation Pathway.

Pathway 2: Single-Electron Transfer (Radical Mechanism)

Modern synthetic methods, particularly those involving photoredox catalysis, have unlocked a radical-based pathway for sulfonium salts.[6] Under irradiation with visible light and in the presence of a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃), a single-electron transfer to the sulfonium salt can occur. This reduction leads to the fragmentation of the S–CF₃ bond, liberating a trifluoromethyl radical (•CF₃).[6] This highly reactive radical can then add to arenes and heteroarenes, enabling the functionalization of less nucleophilic substrates.[12]

This SET pathway is crucial for "late-stage" trifluoromethylation of complex molecules where traditional polar reactions might fail or lack selectivity.[6] The choice of photocatalyst and light source provides authoritative control over the initiation of this radical process.

Caption: Diagram 2: SET-Initiated Radical Pathway.

Experimental Protocols: A Guide for the Bench Chemist

The following protocols are self-validating systems, incorporating in-process checks to ensure reaction progression and successful outcomes. They are representative workflows and should be adapted based on the specific substrate.

Protocol 1: Electrophilic Trifluoromethylation of an Activated Arene

This protocol details the trifluoromethylation of 4-methoxyphenol, a representative electron-rich substrate, via the polar pathway.

Workflow Visualization

Caption: Diagram 3: Workflow for Electrophilic Trifluoromethylation.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (124 mg, 1.0 mmol, 1.0 equiv.). Dissolve the substrate in 10 mL of dry tetrahydrofuran (THF).

-

Reagent Addition: In a single portion, add this compound (485 mg, 1.2 mmol, 1.2 equiv.).

-

Causality Note: A slight excess of the trifluoromethylating reagent is used to ensure complete consumption of the limiting substrate. THF is chosen for its ability to dissolve both the polar salt and the organic substrate.

-

-

Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C).

-

Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using thin-layer chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. For more precise monitoring, a small aliquot can be analyzed by ¹⁹F NMR to observe the consumption of the starting sulfonium salt and the appearance of the trifluoromethylated product.

-

Workup: Once the starting material is consumed (typically 4-12 hours), quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of a Heterocycle

This protocol describes the radical-based trifluoromethylation of N-methylpyrrole, a common heterocycle, showcasing the reagent's utility in modern photocatalysis.

Step-by-Step Methodology:

-

Preparation: In a borosilicate glass vial equipped with a magnetic stir bar, combine N-methylpyrrole (81 mg, 1.0 mmol, 1.0 equiv.), this compound (606 mg, 1.5 equiv.), and a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%). Add 10 mL of degassed acetonitrile.

-

Causality Note: Acetonitrile is a common solvent for photoredox catalysis due to its polarity and transparency to visible light. Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst.

-

-

Reaction Setup: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450-460 nm). Stir the reaction mixture vigorously to ensure even irradiation.

-

Reaction: Irradiate the mixture at room temperature for 12-24 hours.

-

Monitoring (Self-Validation): The reaction can be monitored by GC-MS or ¹⁹F NMR analysis of aliquots taken from the reaction mixture (protecting from light during sampling).

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product(s). Regioisomers are common in radical additions to heterocycles and may require careful separation.

-

Analysis: Confirm the structure and isomeric ratio of the product(s) by NMR and MS.

Safety and Handling

As a Senior Application Scientist, safety is paramount. This compound must be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

All manipulations should be performed in a well-ventilated chemical fume hood. Store the reagent tightly sealed in a refrigerator and allow it to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

Conclusion and Outlook

This compound is a highly valuable reagent for modern organic synthesis. Its solid nature and thermal stability offer practical advantages over many other trifluoromethylating agents. The true power of this reagent lies in its dual reactivity, allowing chemists to access both polar and radical pathways. This versatility makes it an indispensable tool for introducing the CF₃ group into a vast array of molecules, from simple building blocks to complex, late-stage pharmaceutical intermediates. As synthetic methods continue to evolve, particularly in the realm of photoredox catalysis, the applications for this and related sulfonium salts will undoubtedly continue to expand, enabling the discovery of new medicines and materials.

References

-

Ye, F., Berger, F., Jia, H., Ford, J., Wortman, A., Bärgel, J., Genicot, C., & Ritter, T. (2019). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. Angewandte Chemie International Edition, 58(38), 13533-13537. Available at: [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Ma, J. A., & Cahard, D. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 2635–2642. Available at: [Link]

-

Wikipedia. (2023, December 12). Trifluoromethylation. Retrieved January 4, 2026, from [Link]

-

Shreeve, J. M., et al. (1995). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 60(10), 3028–3032. Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical Trifluoromethylation of Thiophenols with Sodium Trifluoromethanesulfinate. Retrieved January 4, 2026, from [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved January 4, 2026, from [Link]

-

Taylor, R. D., et al. (2020). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 142(28), 12345–12355. Available at: [Link]

-

ResearchGate. (n.d.). Benchmark and Solvent-Free Preparation of Sulfonium Salt Based Electrophilic Trifluoromethylating Reagents. Retrieved January 4, 2026, from [Link]

-

Synthonix. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 3. This compound | 147531-11-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | 147531-11-1 [sigmaaldrich.cn]

- 9. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

The Core Mechanism of Electrophilic Trifluoromethylation: A Duality of Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern molecular design, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties—high electronegativity and metabolic stability—can profoundly enhance the lipophilicity, binding affinity, and pharmacokinetic profile of bioactive molecules.[1][3] Among the methods for introducing this privileged moiety, electrophilic trifluoromethylation has emerged as a powerful strategy for the late-stage functionalization of complex molecules.[4][5]

This guide provides a deep dive into the core mechanisms governing electrophilic trifluoromethylation. We will move beyond simple definitions to explore the nuanced reality of these reagents, which seldom deliver a free trifluoromethyl cation (CF₃⁺).[6] Instead, they operate through a fascinating duality of ionic and radical pathways, the balance of which is dictated by the specific reagent, substrate, and reaction conditions employed. Understanding this mechanistic dichotomy is paramount for any scientist seeking to predictably and efficiently harness the power of these transformative reactions.

The "Electrophilic" Trifluoromethylating Agent: A Cation Equivalent

The concept of a true, free CF₃⁺ cation is challenging due to the extreme electronegativity of the three fluorine atoms destabilizing a positive charge on the carbon.[6] Therefore, so-called "electrophilic" trifluoromethylating reagents are more accurately described as shelf-stable compounds that transfer a CF₃ group to a nucleophilic center.[7][8] These reagents feature a CF₃ group attached to a good leaving group, most commonly hypervalent iodine or a positively charged chalcogen (sulfur, selenium). The most prominent classes are:

-

Hypervalent Iodine Reagents: Popularized by Togni, these reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are exceptionally versatile and commercially available.[7][9][10] They are known for their ability to participate in a wide range of transformations via multiple mechanistic pathways.[11]

-

Sulfonium and Selenonium Salts: Pioneered by Yagupolskii and Umemoto, reagents like S-(trifluoromethyl)dibenzothiophenium salts are powerful trifluoromethylating agents.[4][7][12] Their reactivity can be finely tuned by modifying the substituents on the aromatic backbone.[7][13]

| Reagent Class | Common Examples | Key Characteristics | Primary Mechanistic Access |

| Hypervalent Iodine | Togni Reagents I & II | Bench-stable, crystalline solids. Highly versatile. | Radical (SET) & Ionic (Sₙ2-type) |

| Sulfonium Salts | Umemoto, Yagupolskii, Shibata Reagents | Thermally stable salts. Reactivity is tunable. | Primarily Ionic (Sₙ2-type), can access Radical pathways |

Core Mechanistic Pathways: A Tale of Two Electrons

The transfer of the CF₃ group from an electrophilic reagent to a substrate is not a singular event but rather a spectrum of possibilities dominated by two major pathways: a two-electron (ionic) process and a one-electron (radical) process. The operative mechanism is a direct consequence of the reagent's structure, the substrate's electronic properties (nucleophilicity vs. redox potential), and the catalytic system employed.[7][9][11]

The Ionic Pathway: A Polar Sₙ2-type Reaction

In the absence of redox-active catalysts or substrates, the reaction can proceed through a polar, Sₙ2-type mechanism. Here, a nucleophile (Nu⁻) directly attacks the carbon atom of the CF₃ group, displacing the leaving group (LG).[7][12] The high electronegativity of the fluorine atoms makes the CF₃ carbon a hard electrophilic center, but this pathway is viable, especially for potent nucleophiles.

The efficiency of this pathway can be significantly enhanced by the addition of Lewis or Brønsted acids. These activators coordinate to the leaving group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[10][14]

Caption: Generalized Ionic (Sₙ2-type) Mechanism.

The Radical Pathway: Single-Electron Transfer (SET)

A significant portion of modern electrophilic trifluoromethylations, especially those employing transition metal or photoredox catalysts, operate via a radical mechanism initiated by Single-Electron Transfer (SET).[4][5][8] In this scenario, a one-electron reductant (e.g., a Cu(I) salt) transfers an electron to the trifluoromethylating reagent.[14] This transfer induces the fragmentation of the reagent, releasing a trifluoromethyl radical (CF₃•) and the oxidized reductant (e.g., Cu(II)).

The highly reactive CF₃• radical then adds to the substrate (e.g., an alkene or arene) to form a new carbon-centered radical intermediate. This intermediate is subsequently oxidized to a carbocation, which then typically undergoes deprotonation or reacts with a nucleophile to yield the final product, regenerating the catalyst in the process.[14][15]

Caption: Cu-Catalyzed pathway with Togni reagent.

Umemoto Reagents: The Potent Electrophile

Umemoto's sulfonium salts are generally considered more powerful electrophiles than Togni reagents and were historically viewed as reacting primarily through an Sₙ2-type mechanism. [11][12]Kinetic studies have been performed to quantify their electrophilicity, confirming their high reactivity toward carbon nucleophiles. [16] However, the dichotomy holds true here as well. Under photoredox conditions or with certain substrates, Umemoto reagents can also serve as a source of the CF₃ radical via a SET mechanism, highlighting that the "electrophilic" label describes only one facet of their reactivity. [17][18]

Experimental Protocol and Mechanistic Validation

Designing a robust trifluoromethylation reaction requires not only following a procedure but understanding how to validate the underlying process.

Sample Protocol: Copper-Catalyzed Trifluoromethylation of Indole

This protocol describes a typical procedure for the C-H trifluoromethylation of a heteroaromatic compound, a common transformation in drug development.

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Indole (1.0 mmol, 1.0 equiv.), Togni Reagent I (1.2 mmol, 1.2 equiv.), and Cu(OAc)₂ (0.1 mmol, 10 mol%).

-

Reaction Setup: Seal the vial with a septum, and purge with an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane, 5 mL) via syringe.

-

Reaction: Stir the mixture at room temperature (or as optimized) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated indole.

A Self-Validating System: Probing the Mechanism

To move from assumption to evidence-based understanding, several experiments can be performed to probe the operative mechanism.

Caption: Workflow for mechanistic investigation.

-

Radical Trapping: The addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) is a classic test. If a CF₃• radical is a free intermediate, the formation of a TEMPO-CF₃ adduct may be observed. Crucial Caveat: This is not definitive proof. Togni reagents can react directly with TEMPO in the absence of a substrate, meaning the formation of the adduct does not unequivocally confirm a substrate-involved radical pathway. [10]Its absence, however, can be suggestive against a radical mechanism.

-

Cyclic Voltammetry: This electrochemical technique can measure the redox potentials of the trifluoromethylating reagent and the substrate. By comparing these values, one can determine if a single-electron transfer between the two (or from a catalyst) is thermodynamically favorable under the reaction conditions.

-

Computational Studies: Density Functional Theory (DFT) calculations are powerful predictive tools. They can be used to calculate the activation energies for competing ionic and radical pathways, providing strong theoretical support for the most likely mechanism. [11][14]

Conclusion

The term "electrophilic trifluoromethylation" belies a rich and complex mechanistic landscape. The premier reagents for this transformation, primarily those based on hypervalent iodine and sulfonium salts, are not simple sources of CF₃⁺ but are versatile precursors that can deliver the trifluoromethyl group through distinct ionic (Sₙ2-type) and radical (SET) pathways. The ability to control and predict the operative mechanism by carefully selecting the reagent, substrate, and reaction conditions—especially the use of metal or photoredox catalysts—is the key to unlocking the full synthetic potential of this chemistry. For researchers in drug discovery and materials science, a deep, causal understanding of these pathways is not merely academic; it is a prerequisite for the rational design of efficient, selective, and robust synthetic routes to novel fluorinated molecules.

References

- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl

- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance D

- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry.

- Charpentier, J., Früh, N., & Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.

- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal.

- Huang, X., Liu, X., & Zhang, X. (2015). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study.

- Mei, H., Remete, A. M., & Izgorodina, E. I. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry.

- Development of Electrophilic Trifluoromethylating Reagents. (n.d.).

- A Computational Showdown: Unraveling the Reaction Mechanisms of Trifluoromethyl

- Wang, F., Wang, D., & Wan, X. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry.

- Al-hossaini, A. M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.

- Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry.

- Togni reagent II. (n.d.). Wikipedia.

- Electrophilic Trifluoromethylation. (2015).

- Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.

- The Crucial Role of Trifluoromethylation in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Mayr, H., & Ofial, A. R. (2016). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal.

- Umemoto, T., & Nishida, M. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry.

- Umemoto's Reagent. (n.d.).

- Sajjad, M., & Taha, M. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.

- S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study. (n.d.).

- New Electrophilic Trifluoromethylating Agents. (n.d.). The Journal of Organic Chemistry.

- Stanislas, T., Koller, R., & Togni, A. (2011).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 13. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 17. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

Discovery and development of S-(trifluoromethyl)diphenylsulfonium salts

An In-depth Technical Guide to the Discovery and Development of S-(Trifluoromethyl)diphenylsulfonium Salts

A Foreword for the Modern Scientist

The trifluoromethyl group (-CF3) has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique electronic properties and high lipophilicity can dramatically enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules.[4][5] This guide provides a comprehensive overview of a pivotal class of reagents that has revolutionized the introduction of the -CF3 group: S-(trifluoromethyl)diphenylsulfonium salts. We will delve into their historical discovery, dissect the evolution of their synthesis, explore their diverse reactivity, and provide practical insights into their application. This document is intended for researchers, scientists, and professionals in drug development who seek not just to use these reagents, but to understand the fundamental principles that govern their power.

The Genesis of Electrophilic Trifluoromethylation: A Historical Perspective

The journey to tame the trifluoromethyl group for selective introduction into organic molecules has been a long and arduous one. Early methods often relied on harsh conditions and were limited in scope.[5][6] A significant breakthrough came with the conceptualization of "electrophilic trifluoromethylation," the idea of transferring a CF3+ equivalent to a nucleophile.

In a landmark discovery in 1984, Yagupolskii and his team reported the first effective electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[1] This pioneering work laid the foundation for the development of a new generation of more stable and reactive reagents.[1][7] Subsequently, the field has seen the emergence of other powerful reagents, most notably the hypervalent iodine-based Togni reagents and the dibenzothiophenium-based Umemoto reagents, which are now commercially available and widely used.[1][7][8][9]

This guide will focus on the foundational S-(trifluoromethyl)diphenylsulfonium salts and their derivatives, which remain highly relevant and offer unique reactivity profiles.

Synthesis and Structural Characteristics

The synthesis of S-(trifluoromethyl)diphenylsulfonium salts has evolved to improve efficiency, safety, and scalability. Several synthetic routes have been developed, with the choice of method often depending on the desired counter-ion and the substitution pattern on the aryl rings.

A common and effective method involves the reaction of a diaryl sulfide with an appropriate trifluoromethyl source and an activating agent. For instance, Magnier and co-workers developed a straightforward one-pot synthesis of S-(trifluoromethyl)diarylsulfonium trifluoromethanesulfonates.[10]

Key Structural Features:

The core structure consists of a central sulfur atom bonded to two phenyl groups and a trifluoromethyl group, bearing a positive charge. The nature of the counter-anion (e.g., triflate, tetrafluoroborate) can influence the salt's solubility, stability, and reactivity. The electronic properties of the phenyl rings can also be modulated to fine-tune the reagent's electrophilicity.[7]

Experimental Protocol: Synthesis of S-(Trifluoromethyl)diphenylsulfonium Triflate

This protocol is a generalized representation based on established methods. Researchers should always consult the primary literature and perform a thorough safety assessment before conducting any experiment.

-

Reaction Setup: To a solution of diphenyl sulfide (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic anhydride (Tf2O) (1.1 eq.) dropwise at a low temperature (e.g., -78 °C).

-

Reaction Progression: Stir the reaction mixture at low temperature for a specified time, allowing for the formation of the sulfonium salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Isolation: Upon completion, the product can be isolated by precipitation upon the addition of a non-polar solvent (e.g., diethyl ether or pentane).

-

Purification: The crude product is then collected by filtration, washed with the non-polar solvent to remove any unreacted starting materials, and dried under vacuum to yield the S-(trifluoromethyl)diphenylsulfonium triflate as a solid.

The Multifaceted Reactivity of S-(Trifluoromethyl)diphenylsulfonium Salts

One of the most compelling aspects of S-(trifluoromethyl)diphenylsulfonium salts is their diverse reactivity, allowing them to participate in reactions via distinct mechanistic pathways.

Electrophilic Trifluoromethylation

In their most common role, these salts act as electrophilic trifluoromethylating agents, transferring a "CF3+" synthon to a wide range of nucleophiles.[11][12] This includes soft nucleophiles like carbanions (e.g., enolates of β-ketoesters), thiols, and phosphines, as well as some electron-rich aromatic and heteroaromatic compounds.[8][13][14]

The generally accepted mechanism involves the nucleophilic attack on the positively charged sulfur atom, leading to the transfer of the trifluoromethyl group and the formation of diphenyl sulfide as a byproduct.

Caption: Generalized mechanism of electrophilic trifluoromethylation.

Radical Trifluoromethylation

S-(Trifluoromethyl)diphenylsulfonium salts can also serve as a source of the trifluoromethyl radical (•CF3).[8][15] This reactivity is typically accessed under photoredox catalysis or through the use of a reducing agent.[15][16] The generated •CF3 can then participate in a variety of radical-mediated transformations, such as the trifluoromethylation of alkenes and arenes.[16][17]

Caption: Generation and reaction of the trifluoromethyl radical.

Applications in Drug Discovery and Beyond

The ability to introduce a trifluoromethyl group late in a synthetic sequence is a powerful tool in drug discovery, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[4][16] S-(Trifluoromethyl)diphenylsulfonium salts and their derivatives have been instrumental in the synthesis of numerous biologically active compounds.[2]

| Substrate Class | Product Type | Significance | Reference |

| β-Ketoesters | α-Trifluoromethyl ketones | Important building blocks in medicinal chemistry | [8][18] |

| Thiophenols | Aryl trifluoromethyl sulfides | Agrochemical and pharmaceutical intermediates | [1] |

| Alkenes and Alkynes | Trifluoromethylated alkenes/alkanes | Access to novel fluorinated scaffolds | [8][13] |

| (Hetero)arenes | Trifluoromethylated (hetero)arenes | Modification of lead compounds in drug discovery | [16][19] |

Beyond pharmaceuticals, these reagents find applications in the development of advanced materials, such as liquid crystals and polymers, where the trifluoromethyl group can impart desirable properties like thermal stability and altered electronic characteristics.

Safety and Handling Considerations

S-(Trifluoromethyl)diphenylsulfonium salts are electrophilic and potentially reactive compounds that should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[20]

-

Storage: Store in a cool, dry place away from incompatible materials.[11][12] Many of these salts are stable solids that are easy to handle in the atmosphere.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

S-(Trifluoromethyl)diphenylsulfonium salts have played a pivotal role in advancing the field of fluorine chemistry. Their discovery opened the door to practical and versatile methods for electrophilic trifluoromethylation. The ongoing exploration of their reactivity, particularly in the realm of radical chemistry, continues to expand their synthetic utility. As the demand for sophisticated fluorinated molecules grows, a deep understanding of the properties and applications of these foundational reagents will remain essential for innovation in both academic and industrial research. The development of more powerful, recyclable, and cost-effective versions of these reagents will undoubtedly be a focus of future research.[14]

References

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Zhang, C. (2012). Generation of the CF3 Radical From Trifluoromethylsulfonium Triflate and Its Trifluoromethylation of Styrenes. PubMed. [Link]

-

Jia, H., & Gieshoff, T. (2021). Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation. Angewandte Chemie International Edition, 60(35), 19193-19198. [Link]

-

Umemoto, T. (2013). Development of Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry, 261-262, 110015. [Link]

-

Carboni, A., et al. (2021). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. Organic Letters, 23(15), 5869-5874. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate (CAS: 147531-11-1). Retrieved from [Link]

-

Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 49(48), 9234-9237. [Link]

-

Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(38), 11996-12017. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of this compound in Modern Organic Synthesis. Retrieved from [Link]

-

Umemoto, T., et al. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(15), 7708-7719. [Link]

-

Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

-

Yagupolskii, L. M., et al. (1984). A new method for the synthesis of trifluoromethylating agents—Diaryltrifluoromethylsulfonium salts. Tetrahedron Letters, 25(12), 1231-1234. [Link]

-

Synfacts. (2022). Sulfonium-Salt Based Trifluoromethylating Reagent Permits Multiple Reactivity Paradigms. Synfacts, 18(01), 0018. [Link]

-

Mayr, H., et al. (2013). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 19(31), 10234-10246. [Link]

-

Xu, M.-Z., et al. (2025). Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii–Umemoto Reagent. Request PDF. [Link]

-

Santos, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2845. [Link]

-

Shen, Y., & Ni, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1642-1653. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

-

Umemoto, T., & Ishihara, S. (1993). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 93(5), 1707-1729. [Link]

-

Magnier, E., et al. (2006). Straightforward one-pot synthesis of trifluoromethyl sulfonium salts. Angewandte Chemie International Edition, 45(8), 1279-1282. [Link]

-

Jida, M., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7356. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]

-

Santos, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. [Link]

-

Science of Synthesis. (n.d.). Product Class 15: Arylsulfonium Salts and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP1022269A2 - Sulfonium salts and method of synthesis.

-

PubChem. (n.d.). Trifluoromethyl trifluoromethanesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). US9944593B2 - Process for the synthesis of fluoralkyl sulfonate salts.

Sources

- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brynmawr.edu [brynmawr.edu]

- 10. Straightforward one-pot synthesis of trifluoromethyl sulfonium salts - Lookchem [lookchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sioc.cas.cn [sioc.cas.cn]

- 19. researchgate.net [researchgate.net]

- 20. aksci.com [aksci.com]

- 21. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Characterization of Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS 147531-11-1), a prominent electrophilic trifluoromethylating agent.[1][2][3] In the absence of publicly available, experimentally-verified spectra, this document synthesizes data from analogous structures and first principles to establish a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed to support researchers in pharmaceutical and materials science in verifying this critical reagent.

Introduction: The Scientific Imperative for Precise Characterization

This compound is a crystalline, shelf-stable reagent pivotal for the introduction of the trifluoromethyl (-CF₃) group into organic molecules.[2][3][4] The incorporation of a -CF₃ moiety can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of modern drug discovery and materials science.[3] The reagent's efficacy is intrinsically linked to its structure: a diphenylsulfonium cation bearing a highly electrophilic trifluoromethyl group, balanced by a non-coordinating trifluoromethanesulfonate (triflate) anion.

Given its role, unambiguous identification and purity assessment are paramount. This guide explains the causality behind the expected spectroscopic data, providing a robust baseline for researchers to confirm the identity and integrity of their starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, offering distinct signals for the phenyl protons, the aromatic carbons, and, most critically, the two unique fluorine-containing groups.

Predicted ¹H and ¹³C NMR Data

The diphenylsulfonium portion of the cation will dominate the ¹H and ¹³C NMR spectra.

-

¹H NMR: The ten aromatic protons are expected to appear in the typical downfield region for aromatic compounds, likely between 7.5 and 8.5 ppm . Due to the electron-withdrawing nature of the positively charged sulfur atom, these protons will be deshielded compared to benzene (7.34 ppm). The signals will likely present as complex multiplets resulting from ortho, meta, and para proton couplings.

-

¹³C NMR: The aromatic carbons will also be observed in their characteristic region (120-140 ppm ). The ipso-carbon (the carbon directly attached to the sulfur atom) is expected to be the most deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR: The Definitive Signature

¹⁹F NMR is the crucial experiment for identifying this reagent, as it will show two distinct signals corresponding to the cationic -CF₃ group and the anionic triflate (-OSO₂CF₃) group.

The chemical shift of a fluorine nucleus is exquisitely sensitive to its electronic environment.[5][6]

-

Cationic [S-CF₃]: In electrophilic trifluoromethylating agents, the CF₃ group is attached to a highly electron-withdrawing center (the sulfonium cation, S⁺). This induces a significant deshielding effect, shifting the ¹⁹F signal downfield (to a less negative ppm value) compared to typical organic CF₃ groups. While data for this specific compound is unavailable, analogous hypervalent iodine reagents show shifts in the -30 to -40 ppm range.[7] Therefore, a signal in this region is predicted for the S-CF₃ group.

-

Anionic [SO₃CF₃]⁻: The triflate anion is a well-characterized species in ¹⁹F NMR. It consistently appears at a highly shielded, upfield position, typically around -78 to -79 ppm relative to CFCl₃.

The presence of these two distinct singlets, with an integral ratio of 1:1, provides definitive evidence for the compound's identity.

| Predicted NMR Data | |||

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| ¹H | Aromatic (C₆H₅) | 7.5 - 8.5 | Multiplet |

| ¹³C | Aromatic (C₆H₅) | 120 - 140 | Multiple Signals |

| ¹³C | Trifluoromethyl (-CF₃) | ~125 | Quartet (¹JCF ≈ 270-320 Hz) |

| ¹⁹F | Sulfonium (-S-CF₃ ) | -30 to -40 | Singlet |

| ¹⁹F | Triflate (-SO₂CF₃ ) | -78 to -79 | Singlet |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds and is excellent for identifying the presence of the triflate anion and confirming the overall structure.

Expected Vibrational Bands

The IR spectrum will be characterized by strong absorptions from the S=O and C-F bonds of the triflate anion.

-

S=O Stretching: The asymmetric and symmetric stretching modes of the sulfonate group (SO₃) are extremely intense. These are expected in the regions of 1250-1280 cm⁻¹ (asymmetric) and 1030-1040 cm⁻¹ (symmetric). The high intensity is due to the large change in dipole moment during vibration.

-

C-F Stretching: The C-F bonds of both the S-CF₃ and the triflate CF₃ groups will exhibit strong absorption bands. These typically appear in the broad region of 1150-1220 cm⁻¹ .

-

Aromatic C-H and C=C Stretching: Standard aromatic bands will be present, including C-H stretches just above 3000 cm⁻¹ and C=C ring stretches between 1450-1600 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretch |

| 1450 - 1600 | Aromatic C=C Ring Stretch |

| 1250 - 1280 | SO₃ Asymmetric Stretch (very strong) |

| 1150 - 1220 | C-F Stretch (very strong) |

| 1030 - 1040 | SO₃ Symmetric Stretch (strong) |

Experimental Protocol for ATR-IR Spectroscopy

Caption: Protocol for Attenuated Total Reflectance (ATR) IR.

Mass Spectrometry (MS): Confirming Molecular Weight and Cationic Structure

As a pre-formed salt, this compound is non-volatile and requires a soft ionization technique. Electrospray Ionization (ESI) is the method of choice.

Expected Mass Spectrum (Positive Ion ESI)

In positive ion mode, the spectrum will be dominated by the intact cation.

-

Base Peak - The Cation [C]⁺: The most abundant ion observed will be the diphenyl(trifluoromethyl)sulfonium cation, [(C₆H₅)₂S(CF₃)]⁺ . Its expected mass-to-charge ratio (m/z) can be calculated precisely.

-

C₁₃H₁₀F₃S⁺ = (13 * 12.011) + (10 * 1.008) + (3 * 18.998) + (1 * 32.06) = 255.05 m/z

-

-

Fragmentation: Fragmentation of sulfonium salts is typically minimal under soft ionization conditions.[8] If observed, fragments could arise from the loss of a phenyl radical ([M-C₆H₅]⁺) or other simple cleavages.

The triflate anion (CF₃SO₃⁻, mass 149.96) would be observed in negative ion mode, but positive ion mode is sufficient and more common for confirming the cationic structure.

Experimental Protocol for ESI-MS

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Conclusion: A Triad of Spectroscopic Verification

The positive identification of this compound relies on a correlated, multi-technique approach. The definitive evidence lies in the combination of:

-

¹⁹F NMR: Observation of two singlets around -30 to -40 ppm and -79 ppm.

-

IR Spectroscopy: Presence of intense S=O and C-F stretching bands between 1030-1280 cm⁻¹.

-

Mass Spectrometry: Detection of the intact cation at m/z 255.05 in positive ion ESI.

By following the protocols and interpretive guidelines within this document, researchers can confidently verify the identity and purity of this essential reagent, ensuring the integrity and reproducibility of their synthetic endeavors.

References

-

Melnyk, M. C., & Busch, K. L. (1996). Positive ion liquid secondary ion mass spectra of aromatic sulfonium salts. Journal of Mass Spectrometry, 31(3), 287-294. Available at: [Link]

-

Matoušek, V., Pietrasiak, E., Schwenk, R., & Togni, A. (2013). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemistry – A European Journal, 19(1), 435-442. Available at: [Link]

-

Bostick, M., et al. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 54(1), 15-22. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of this compound in Modern Organic Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of this compound (CAS: 147531-11-1). Available at: [Link]

-

PubChem. (n.d.). Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate. Available at: [Link]

-

Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 43. Available at: [Link]

-

Johnston, D. H., & Shriver, D. F. (1996). Vibrational study of the trifluoromethanesulfonate anion: unambiguous assignment of the asymmetric stretching modes. Inorganic Chemistry, 35(26), 7667-7670. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate (CAS 147531-11-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate, a versatile reagent with significant applications in modern organic synthesis and materials science. Drawing upon extensive data and established scientific principles, this document delves into the core chemical information, synthesis, mechanistic pathways, and practical applications of this compound, offering valuable insights for professionals in research and development.

Core Chemical Identity and Properties

This compound, registered under CAS number 147531-11-1, is a salt consisting of a diphenyl(trifluoromethyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion.[1][2] This structure imparts unique reactivity, making it a powerful tool for the introduction of the trifluoromethyl (CF₃) group into organic molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 147531-11-1 | [3] |

| Molecular Formula | C₁₄H₁₀F₆O₃S₂ | [3][4] |

| Molecular Weight | 404.35 g/mol | [3][4] |

| Synonyms | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate, (Trifluoromethyl)diphenylsulfonium triflate | [1] |

| Appearance | White to off-white solid/crystals | [5] |

| Melting Point | 69-70 °C | [5] |

| Solubility | Soluble in various organic solvents. | [1] |

| Storage | Store in a cool, dry place, typically at 2-8 °C under an inert atmosphere. | [4] |

Synthesis of this compound

The synthesis of this reagent is a critical aspect of its accessibility for research and industrial applications. A common and effective method involves the reaction of phenyl trifluoromethyl sulfoxide with benzene in the presence of triflic anhydride.[5] This approach leverages the electrophilic nature of the sulfur center in the activated sulfoxide.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Phenyl trifluoromethyl sulfoxide

-

Benzene

-

Triflic anhydride

-

Argon (or other inert gas)

-

Schlenk tube

-

Magnetic stirrer

-

Standard laboratory glassware

-

Solvents for chromatography (e.g., acetonitrile, dichloromethane)

Procedure:

-

Under an inert atmosphere (e.g., argon), charge a Schlenk tube with phenyl trifluoromethyl sulfoxide (1.0 equivalent).[5]

-

Add an excess of benzene (approximately 30 equivalents) to the reaction vessel.[5]

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triflic anhydride (approximately 2.4 equivalents) to the stirred mixture.[5]

-

Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.[5]

-

Upon completion, remove the volatiles under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, using a suitable eluent system such as a mixture of acetonitrile and dichloromethane.[5]

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid.[5]

Diagram 1: Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Mechanism of Action: A Tale of Two Reactivities

The utility of this compound stems from its dual reactivity, functioning as both an electrophilic trifluoromethylating agent and a photoinitiator for cationic polymerization.

Electrophilic Trifluoromethylation

The introduction of a trifluoromethyl group can significantly alter the biological and chemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity.[6] this compound serves as a potent electrophilic "CF₃⁺" synthon.

The reaction mechanism involves the nucleophilic attack of a substrate on the electron-deficient trifluoromethyl group of the sulfonium salt. The diphenyl sulfide moiety acts as a good leaving group, facilitating the transfer of the CF₃ group.

Diagram 2: Electrophilic Trifluoromethylation Mechanism

Caption: General mechanism of electrophilic trifluoromethylation.

Cationic Photopolymerization

In the realm of materials science, this compound functions as a photoinitiator.[1] Upon exposure to UV radiation, the sulfonium salt undergoes photolysis to generate reactive species that can initiate cationic polymerization of monomers like epoxides and vinyl ethers.[7][8][9]

The photolysis of triarylsulfonium salts typically involves the homolytic cleavage of a carbon-sulfur bond, leading to the formation of a radical cation and a radical species.[9] Subsequent reactions, often involving hydrogen abstraction from the solvent or monomer, generate a Brønsted acid (H⁺), which is the true initiating species for cationic polymerization.[8][9]

Diagram 3: Photoinitiation Mechanism for Cationic Polymerization

Caption: Simplified mechanism of photoinitiated cationic polymerization using a sulfonium salt.

Applications in Research and Development

The unique reactivity of this compound has led to its application in diverse areas of chemical synthesis.

Pharmaceutical and Agrochemical Synthesis

The trifluoromethyl group is a key pharmacophore in numerous approved drugs and agrochemicals. The ability to introduce this moiety in a controlled and efficient manner is of paramount importance. This reagent has been utilized in the synthesis of various heterocyclic compounds. For instance, it can be used in reactions with styrene derivatives to produce 2-arylazo pyridines at low temperatures.[5][]

Materials Science

As a photoinitiator, this compound is valuable in the formulation of UV-curable coatings, adhesives, and inks.[1] Its thermal stability is an advantage in high-temperature applications.[1] The generation of a strong Brønsted acid upon photolysis allows for the efficient polymerization of a wide range of cationically polymerizable monomers.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its efficacy as both an electrophilic trifluoromethylating agent and a photoinitiator for cationic polymerization provides a powerful tool for the synthesis of complex molecules and advanced materials. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Crivello, J. V. (2025). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. ResearchGate. [Link]

-

Lalevée, J., et al. (n.d.). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC - NIH. [Link]

-

Li, Y., et al. (2023). Single-Component Cationic Photoinitiators. Encyclopedia.pub. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Yagci, Y., et al. (2020). Chemiluminescence Induced Cationic Photopolymerization Using Sulfonium Salt. ACS Macro Letters. [Link]

-

Cole, K. P., et al. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH. [Link]

-

Synthonix. (n.d.). This compound - [D6284]. Synthonix. [Link]

Sources

- 1. CAS 147531-11-1: Diphenyl(trifluoromethyl)sulfonium triflu… [cymitquimica.com]

- 2. This compound - CAS:147531-11-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthonix, Inc > 147531-11-1 | this compound [synthonix.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 147531-11-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate: An Electrophilic CF3+ Source for Modern Synthesis

Introduction: The Trifluoromethyl Group - A Pillar of Modern Drug Discovery